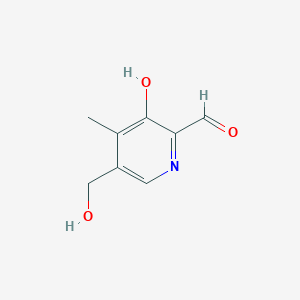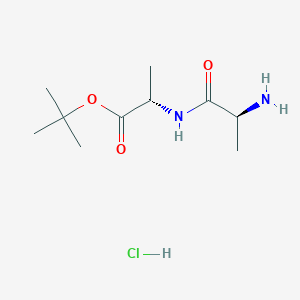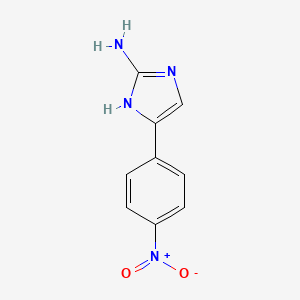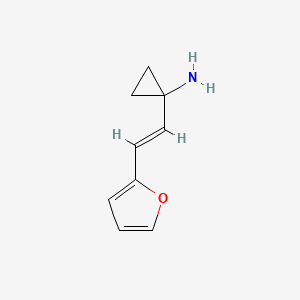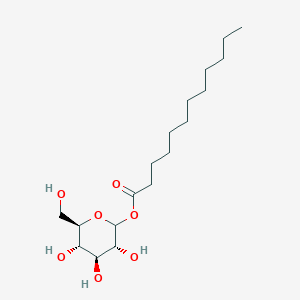
1-Oxododecyl-D-glucopyranoside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxododecyl-D-glucopyranoside can be synthesized through enzymatic reactions, specifically reverse hydrolysis reactions catalyzed by engineered β-glucosidase in non-aqueous systems . The reaction typically involves glucose and dodecanol as substrates, with the enzyme facilitating the formation of the glucoside bond.
Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic synthesis due to its regio- and stereo-selectivity under mild conditions . The use of organic solvents and ionic liquids can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Oxododecyl-D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions . These reactions are facilitated by enzymes such as β-glucosidase.
Common Reagents and Conditions:
Hydrolysis: Water and β-glucosidase are used to break the glucoside bond, yielding glucose and dodecanol.
Transglucosylation: Glucose and dodecanol are used as substrates, with β-glucosidase catalyzing the formation of the glucoside bond.
Major Products:
Hydrolysis: Glucose and dodecanol.
Transglucosylation: this compound.
Scientific Research Applications
1-Oxododecyl-D-glucopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxododecyl-D-glucopyranoside involves its surfactant properties, which allow it to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with lipid bilayers and proteins, facilitating the solubilization and stabilization of these molecules.
Comparison with Similar Compounds
Octyl β-D-glucopyranoside: Another glucopyranose derivative with similar surfactant properties.
Decyl β-D-glucopyranoside: Similar to 1-Oxododecyl-D-glucopyranoside but with a shorter alkyl chain.
Uniqueness: this compound is unique due to its longer alkyl chain, which enhances its emulsifying and solubilizing properties compared to shorter-chain glucopyranosides . This makes it particularly effective in applications requiring strong surfactant properties.
Properties
IUPAC Name |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3/t13-,15-,16+,17-,18?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABWUWJGNVZVPU-SRKZOOFXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene](/img/structure/B3274197.png)
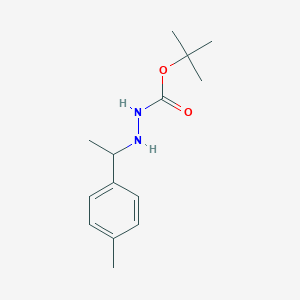
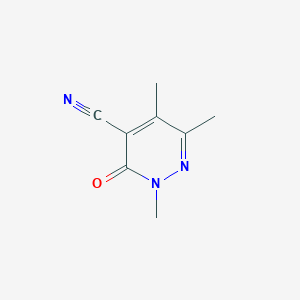
![(3R,3Ar,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-[(2S)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B3274214.png)

![4,7-Dibromofuro[3,2-c]pyridine](/img/structure/B3274228.png)
